molecular formula C10H16ClF2N B14879889 2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride

2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B14879889
M. Wt: 223.69 g/mol
InChI Key: LWSBGOZMIRBPPN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a spirocyclic azaspiro structure, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions to form the spirocyclic structure. The introduction of fluorine atoms is usually achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The final step often involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • 6-Azaspiro[2.5]octane hydrochloride

Uniqueness

2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride is unique due to the presence of the cyclopropyl group and the specific arrangement of fluorine atoms, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16ClF2N

Molecular Weight

223.69 g/mol

IUPAC Name

1-cyclopropyl-2,2-difluoro-6-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C10H15F2N.ClH/c11-10(12)8(7-1-2-7)9(10)3-5-13-6-4-9;/h7-8,13H,1-6H2;1H

InChI Key

LWSBGOZMIRBPPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3(C2(F)F)CCNCC3.Cl

Origin of Product

United States

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